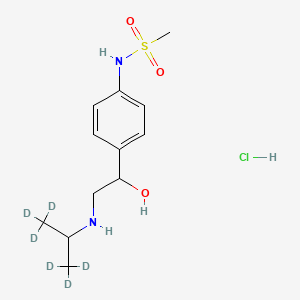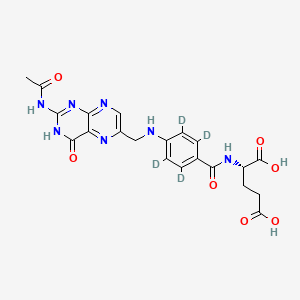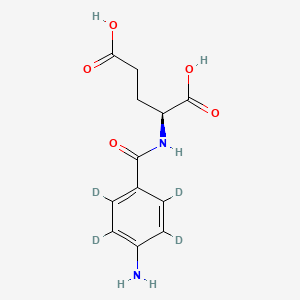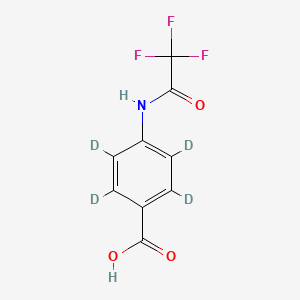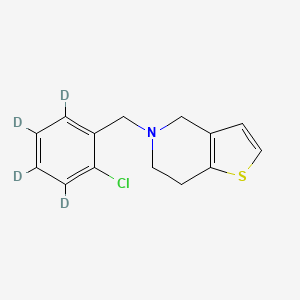
替氯吡啶-d4
概述
描述
Ticlopidine-d4 is the deuterium labeled Ticlopidine . Ticlopidine is an antithrombotic proagent that acts as an allosteric, noncompetitive inhibitor of CD39 with the IC50 of 81.7 μM . It blocks several NTPDase isoenzymes with IC50s of 170 μM and 149 μM for NTPDase2 and NTPDase3, respectively .
Synthesis Analysis
A highly productive and scalable approach to synthesize ticlopidine has been developed . This method provides ticlopidine in 60% overall yield from readily available starting material viz. thiophene . All steps afforded excellent yields and are operationally simple and environmentally acceptable .Molecular Structure Analysis
Ticlopidine is an antithrombotic prodrug of the thienotetrahydropyridine family . For platelet inhibition, it has to undergo oxidative ring-opening by cytochrome P450 enzymes . The resulting thiol reacts with a cysteine residue of the purinergic P2Y12 receptor on thrombocytes resulting in covalent receptor blockade .Chemical Reactions Analysis
Ticlopidine is a prodrug that is metabolised to an active form, which blocks the ADP receptor that is involved in GPIIb/IIIa receptor activation leading to platelet aggregation .科学研究应用
药效学和疗效:替氯吡啶是一种有效的血小板聚集抑制剂,特别有效地抑制二磷酸腺苷 (ADP) 诱导的聚集。它已显示出治疗各种疾病的希望,如动脉闭塞、心肌梗塞、脑血管血栓栓塞性疾病和镰状细胞病 (Saltiel 和 Ward,1987 年)。
不良血液学效应:尽管有效,但替氯吡啶在某些情况下与严重血液学效应有关,如中性粒细胞减少症、再生障碍性贫血、血小板减少症和血栓性血小板减少性紫癜 (Love、Biller 和 Gent,1998 年)。
溶栓作用:除了抗血小板作用外,替氯吡啶可能表现出溶栓或纤溶作用,可能由内皮前列环素和组织纤溶酶原激活剂介导,而不是血小板机制 (Gryglewski 等人,1996 年)。
在预防中风中的作用:替氯吡啶已被发现对原发性和继发性中风预防有效,提供有利的风险/获益比,尤其对于不能服用阿司匹林的患者 (Albers,1992 年)。
其他副作用:除了血液学问题外,替氯吡啶还会引起胃肠道紊乱、皮疹,在罕见的情况下,还会引起闭塞性细支气管炎等疾病 (Alonso-Martínez、Elejalde-Guerra 和 Larrinaga-Linero,1998 年)。
作用机制:该药的抗血小板作用主要是由于抑制血小板上 ADP 受体,并且需要代谢活化才能发挥其药理作用,涉及多种细胞色素 P450 同工酶 (Kim 等人,2014 年)。
与血清白蛋白的相互作用:替氯吡啶与血清白蛋白相互作用的研究表明,它与 Sudlow 位点 I 结合,导致白蛋白的结构变化。这种相互作用可能会影响药物的分布和疗效 (Afrin、Rahman 和 Tabish,2019 年)。
作用机制
Target of Action
Ticlopidine-d4 primarily targets the adenosine diphosphate (ADP) receptors on the surface of platelets . These receptors play a crucial role in platelet aggregation, a process that contributes to the formation of blood clots.
Mode of Action
Ticlopidine-d4 is a prodrug, which means it is metabolized in the body to form an active compound . This active metabolite prevents the binding of ADP to its platelet receptor . This impairment hinders the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex , a crucial step in platelet aggregation .
Biochemical Pathways
The inhibition of the ADP receptor by Ticlopidine-d4 affects the biochemical pathway of platelet aggregation. It appears to act at a final common pathway for platelet activation, which involves an ADP-induced conformational modification of the platelet membrane glycoprotein (GPIIb/IIIa) to form the fibrinogen binding site . This action prevents fibrinogen from binding to the platelet surface, thereby inhibiting platelets from sticking to each other .
Pharmacokinetics
Ticlopidine-d4 is extensively metabolized, with little unchanged drug present in the plasma . After administration of a single dose, unchanged Ticlopidine-d4 can be detected for up to 96 hours post-dose . Repeated administration of Ticlopidine-d4 results in a 3- to 4-fold accumulation of the drug after 2 weeks .
Result of Action
The molecular effect of Ticlopidine-d4’s action is the prevention of platelet aggregation, which is a key process in thrombus (blood clot) formation . On a cellular level, this results in a reduction in the number of platelets that can aggregate to form a clot. This action is beneficial in the prevention of conditions associated with thrombi, such as stroke and transient ischemic attacks (TIA) .
Action Environment
The action of Ticlopidine-d4 can be influenced by various environmental factors. For instance, certain pathological conditions, including viral infections and cancer, can have a massive impact on the endoplasmic reticulum (ER), causing severe damage to the cell and exacerbating the disease . In such cases, Ticlopidine-d4 could potentially be used to counteract ER stress induced by these conditions .
安全和危害
生化分析
Biochemical Properties
Ticlopidine-d4, like Ticlopidine, plays a significant role in biochemical reactions, particularly those involving platelet aggregation. It interacts with various enzymes and proteins, most notably the P2Y12 component of the ADP receptor on the surface of platelets . The interaction between Ticlopidine-d4 and this receptor inhibits the binding of fibrinogen to the platelet surface, thereby preventing platelets from sticking to each other .
Cellular Effects
Ticlopidine-d4 affects various types of cells and cellular processes. Its primary impact is on platelets, where it inhibits aggregation and thus plays a crucial role in preventing thrombotic strokes . It also influences cell function by impacting cell signaling pathways, particularly those involving ADP .
Molecular Mechanism
The molecular mechanism of action of Ticlopidine-d4 involves its metabolization to an active form that blocks the ADP receptor involved in GPIIb/IIIa receptor activation, leading to platelet aggregation . This blocking action prevents the binding of fibrinogen to the platelet surface, thereby inhibiting platelets from sticking to each other .
Temporal Effects in Laboratory Settings
In laboratory settings, Ticlopidine-d4 exhibits temporal effects. After administration of a single dose, unchanged Ticlopidine can be detected for up to 96 hours post-dose . Repeated administration of Ticlopidine 250mg twice daily results in 3- to 4-fold accumulation of the drug after 2 weeks .
Dosage Effects in Animal Models
The effects of Ticlopidine-d4 vary with different dosages in animal models. Single oral doses of Ticlopidine at 1600 mg/kg and 500 mg/kg were lethal to rats and mice, respectively . Symptoms of acute toxicity were GI hemorrhage, convulsions, hypothermia, dyspnea, loss of equilibrium, and abnormal gait .
Metabolic Pathways
Ticlopidine-d4 is involved in the Ticlopidine action pathway . It is a primary metabolite and is extensively metabolized, with little unchanged drug present in the plasma . The metabolic pathways of Ticlopidine-d4 involve various enzymes and cofactors, and it may also affect metabolic flux or metabolite levels.
属性
IUPAC Name |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWBOXQYWZNQIN-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C=CS3)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858483 | |
| Record name | 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246817-49-1 | |
| Record name | 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details

















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

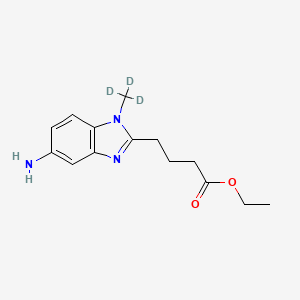


![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)


